15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid, also known as Boc-PEG4-acid, is a valuable building block in peptide synthesis. The "Boc" group refers to tert-butyloxycarbonyl, a protecting group for the amino group of the molecule. The "PEG4" segment represents a polyethylene glycol chain with four ether linkages (CH2-CH2-O). The terminal carboxylic acid group allows this molecule to be coupled to another amino acid or peptide fragment during chain elongation in solid-phase peptide synthesis (SPPS) []. This technique is crucial for the production of peptides with specific amino acid sequences for various research applications [].
Here, the Boc group ensures the amino group remains unreactive until desired for coupling, while the PEG4 spacer introduces a hydrophilic chain to the peptide. This spacer can influence the solubility, stability, and biological properties of the final peptide product [].
-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid can be employed for bioconjugation, a technique linking biological molecules like proteins, peptides, or antibodies to other molecules like drugs, imaging agents, or nanoparticles. The Boc group can be selectively removed to reveal a free amino group for conjugation with another biomolecule using appropriate chemistry. The PEG4 spacer in this molecule offers several advantages for bioconjugation:
The properties of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid make it potentially useful in drug delivery applications. The PEG spacer can be used to create PEGylated prodrugs, where a therapeutic agent is attached via the Boc-protected amino group. The Boc group can be cleaved under specific conditions to release the active drug molecule []. The PEG portion can offer benefits like:
15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid is a synthetic compound characterized by its unique structure and functional groups. It features a tetraoxapentadecanoic acid backbone with a tert-butyloxycarbonyl (Boc) protecting group on the amino group. This compound is represented by the molecular formula C16H31NO8 and has a molecular weight of 365.42 g/mol. It is primarily utilized in biochemical research, particularly in proteomics and drug development, due to its ability to modify biomolecules and enhance solubility in biological systems .
The chemical reactivity of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid is largely influenced by its functional groups. The Boc group can be removed under acidic conditions, allowing the amino group to participate in further reactions such as:
The synthesis of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid typically involves the following steps:
15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid finds applications in various fields:
Several compounds share structural similarities with 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4,7,10-trioxa-1-undecanoic acid | C11H22O3 | Shorter alkyl chain; used in surfactants |
2-(Boc-amino)ethyl acetate | C6H11NO2 | Contains an acetate group; used in organic synthesis |
Polyethylene glycol derivatives | CnH2n+2O | Longer chains; used widely in drug delivery systems |
Uniqueness of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid: This compound stands out due to its tetraoxapentadecanoic backbone combined with the Boc protection strategy. Its specific structural features allow for versatile applications in biochemistry and medicinal chemistry that may not be achievable with other similar compounds .